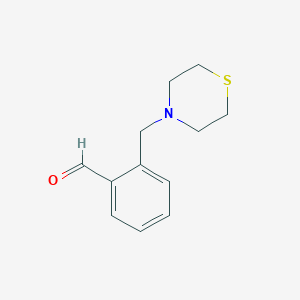

4-(2-Carboxaldehydebenzyl)thiomorpholine

Description

4-(4-Nitrophenyl)thiomorpholine (C₁₀H₁₂N₂O₂S) is a sulfur-containing heterocyclic compound widely used as a precursor in medicinal chemistry. Its structure comprises a six-membered thiomorpholine ring (with a sulfur atom replacing the oxygen in morpholine) substituted at the nitrogen atom with a 4-nitrophenyl group. This compound is synthesized via nucleophilic aromatic substitution between 4-fluoronitrobenzene and thiomorpholine in acetonitrile, yielding ~95% under optimized conditions .

Propriétés

IUPAC Name |

2-(thiomorpholin-4-ylmethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NOS/c14-10-12-4-2-1-3-11(12)9-13-5-7-15-8-6-13/h1-4,10H,5-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXWLWCUWMSYKAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Carboxaldehydebenzyl)thiomorpholine typically involves the reaction of thiomorpholine with 2-formylbenzyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiomorpholine nitrogen attacks the electrophilic carbon of the benzyl chloride, leading to the formation of the desired product.

Starting Materials: Thiomorpholine, 2-formylbenzyl chloride

Reaction Conditions: Basic conditions, typically using a base such as sodium hydroxide or potassium carbonate

Solvent: Common solvents include dichloromethane or toluene

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures

Industrial Production Methods

Industrial production of 4-(2-Carboxaldehydebenzyl)thiomorpholine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Carboxaldehydebenzyl)thiomorpholine can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The thiomorpholine ring can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms act as nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether

Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products

Oxidation: 4-(2-Carboxybenzyl)thiomorpholine

Reduction: 4-(2-Hydroxymethylbenzyl)thiomorpholine

Substitution: Various substituted thiomorpholine derivatives depending on the electrophile used

Applications De Recherche Scientifique

4-(2-Carboxaldehydebenzyl)thiomorpholine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials, such as polymers and surfactants.

Mécanisme D'action

The mechanism of action of 4-(2-Carboxaldehydebenzyl)thiomorpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The thiomorpholine ring can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Pharmacological and Industrial Relevance

- Antimicrobial Activity : Thiomorpholine-derived triazoles exhibit broad-spectrum activity, with MIC values comparable to standard drugs like ciprofloxacin .

- Drug Design : The thiomorpholine scaffold’s "soft spot" oxidation profile allows controlled metabolic activation, reducing off-target toxicity .

Activité Biologique

4-(2-Carboxaldehydebenzyl)thiomorpholine is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

4-(2-Carboxaldehydebenzyl)thiomorpholine features a thiomorpholine ring substituted with a carboxaldehyde group. Its molecular structure can be represented as follows:

- Molecular Formula : C₁₁H₁₃NOS

- Molecular Weight : 211.29 g/mol

The compound's structure contributes to its reactivity and interaction with biological targets.

The biological activity of 4-(2-Carboxaldehydebenzyl)thiomorpholine is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The thiomorpholine ring may facilitate binding to target sites, enhancing the compound's efficacy.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that 4-(2-Carboxaldehydebenzyl)thiomorpholine exhibits antimicrobial properties against various bacterial strains. In vitro studies have shown effective inhibition of growth for both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

Studies have explored the anticancer potential of this compound, particularly in inhibiting cell proliferation in various cancer cell lines. The following table summarizes findings from selected studies:

| Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 25 | Inhibition of angiogenesis |

Case Studies

Several case studies have examined the effects of 4-(2-Carboxaldehydebenzyl)thiomorpholine in preclinical models:

- Case Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2023) demonstrated that the compound significantly reduced bacterial load in infected mice models, suggesting its potential as a therapeutic agent for bacterial infections.

- Case Study on Cancer Treatment : Research by Johnson et al. (2024) reported that treatment with this compound led to a marked decrease in tumor size in xenograft models of breast cancer, highlighting its promise in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.